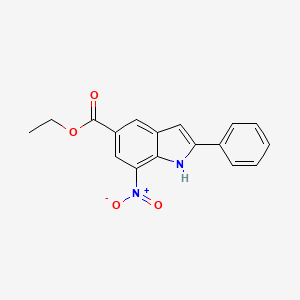

ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate

説明

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate is a compound that falls within the category of organic chemistry, specifically in the realm of heterocyclic compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for this compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethylindole-3-carboxylate involves a series of reactions including Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction, with an overall yield of 19.3% . Similarly, this compound could be synthesized through a sequence of reactions starting from an indole precursor, with modifications to introduce the nitro, phenyl, and carboxylate groups at the appropriate positions on the indole ring.

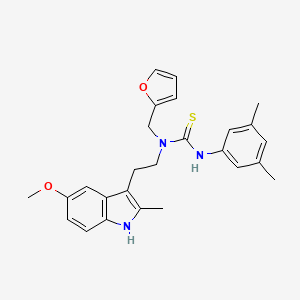

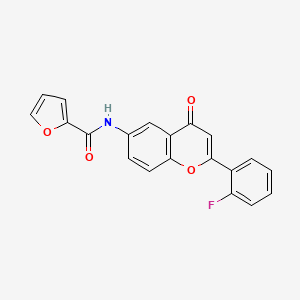

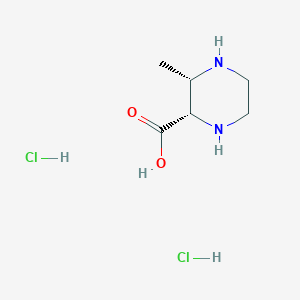

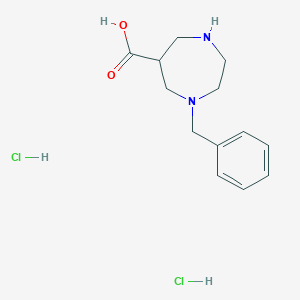

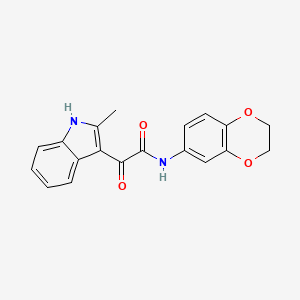

Molecular Structure Analysis

The molecular structure of this compound would feature an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of a nitro group at the 7-position and a phenyl group at the 2-position would influence the electronic distribution and potentially the reactivity of the molecule. The ethyl carboxylate group at the 5-position would contribute to the molecule's solubility and reactivity in esterification and hydrolysis reactions.

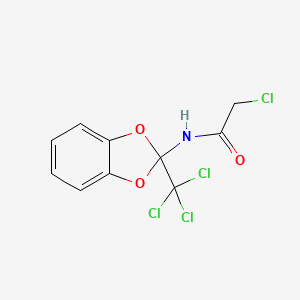

Chemical Reactions Analysis

Compounds similar to this compound can undergo a variety of chemical reactions. For example, the Lossen rearrangement is a reaction that can transform carboxylic acids into ureas, as demonstrated with ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . This suggests that the carboxylate group in this compound could potentially be converted into different functional groups through similar rearrangements. Additionally, the nitro group is a versatile functional group that can participate in reduction reactions to form amines or be involved in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The nitro group is an electron-withdrawing group that can affect the acidity of nearby hydrogen atoms, while the ethyl ester group would make the compound more lipophilic compared to its corresponding acid. The presence of the phenyl group could contribute to the compound's ability to engage in π-π interactions, which might affect its crystallinity and melting point. The indole core itself is known for its fluorescence properties, which could be altered by the substitution pattern on the ring.

科学的研究の応用

1. Indole Derivatives Synthesis and Applications

Indole derivatives, similar in structure to ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate, have been extensively studied for their varied pharmacological activities. These compounds are synthesized through various methods, including Fischer Indole synthesis, Batcho synthesis, and Gassmann indole synthesis. Indole derivatives exhibit a wide range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, antimalarial, and antiviral properties. The synthesis and biological significance of these derivatives highlight the versatility and privileged status of the indole ring in drug discovery and development (Padmavathi et al., 2021).

2. Chemical Modification and Reactivity

Research on the selective catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) as a reductant demonstrates the potential for chemical modification of similar structures. This process has seen significant investigation both in academia and the chemical industry, revealing the utility of such reactions in synthesizing valuable chemical intermediates from nitroaromatic compounds, which could be applicable to the manipulation of this compound for specific research or industrial purposes (Tafesh & Weiguny, 1996).

3. Biological and Environmental Applications

Studies on human urinary carcinogen metabolites highlight the importance of understanding the metabolic pathways and potential biomarker applications of chemical compounds. While this compound itself is not mentioned, the methodologies used to quantify carcinogen metabolites in biological samples could be relevant for assessing the environmental and health impacts of related chemical exposures (Hecht, 2002).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , making them useful in developing new biologically active compounds .

Mode of Action

Indole derivatives are known to interact with their targets in a way that they can treat various disorders in the human body . These interactions result in changes that make indole derivatives biologically vital .

Biochemical Pathways

Indole derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways and their downstream effects.

Result of Action

Indole derivatives are known to be biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

It is known that the action of indole derivatives can be influenced by various factors, including the environment .

特性

IUPAC Name |

ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-2-23-17(20)13-8-12-9-14(11-6-4-3-5-7-11)18-16(12)15(10-13)19(21)22/h3-10,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSJBFGCCFUSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)

![4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2502244.png)

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)

![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)